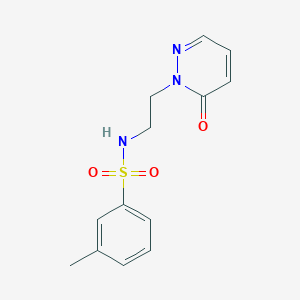

3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-11-4-2-5-12(10-11)20(18,19)15-8-9-16-13(17)6-3-7-14-16/h2-7,10,15H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNBAAGUYBSKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base.

Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting benzenesulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group in the pyridazinone ring to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary alcohol.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sulfonamide derivatives can exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide showed activity against various bacterial strains, suggesting potential use in treating bacterial infections .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored. Sulfonamides have been shown to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory pathway. This property positions the compound as a potential anti-inflammatory agent .

Cancer Research

Recent studies have focused on the compound's role in cancer therapy. It has been found to interact with specific protein targets involved in tumor growth and metastasis. For example, inhibitors derived from pyridazinone structures have demonstrated selective cytotoxicity towards cancer cells with certain genetic backgrounds, indicating its utility in targeted cancer therapies .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Pyridazinone : Initial synthesis involves creating the pyridazinone nucleus through cyclization reactions.

- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through reaction with sulfonyl chlorides.

- Final Modifications : Further modifications can be made to enhance bioactivity or solubility.

A detailed synthetic pathway can be found in various chemical literature focusing on similar compounds .

Biological Evaluations

Biological evaluations have been conducted to assess the efficacy and safety profile of this compound:

- In vitro Studies : These studies typically involve assessing cell viability and proliferation in response to treatment with the compound.

- In vivo Studies : Animal models are used to evaluate therapeutic efficacy and pharmacokinetics.

A notable study reported that derivatives of this compound exhibited micromolar activity against specific cancer cell lines, demonstrating its potential as a lead compound for further development .

Case Studies

Several case studies have highlighted the applications of similar compounds:

- Case Study 1 : A derivative was tested for its antibacterial activity against resistant strains of Staphylococcus aureus, showing promising results that warrant further investigation into its mechanism of action .

- Case Study 2 : In cancer research, a related pyridazinone showed selective inhibition of PRMT5 in MTAP-deleted cancer cells, indicating a novel pathway for therapeutic intervention .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound 5b (4-(3-((4-nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) shares key motifs with the target molecule but differs in substituents:

- Target compound: Contains a 3-methylbenzenesulfonamide group and a pyridazinone ring connected via an ethyl linker.

- Compound 5b: Features a 4-nitrobenzyloxy substituent on the pyridazinone ring and a non-methylated benzene sulfonamide.

For example, the nitro group in 5b introduces strong electron-withdrawing effects, which may enhance binding affinity in certain enzymatic contexts compared to the methyl group in the target compound.

Physicochemical and Spectroscopic Data

The following table summarizes key data from the evidence for 5b and hypothetical projections for the target compound:

Key Observations:

Molecular Weight and Complexity :

- Compound 5b (MW 425.05) is heavier than the target compound (projected MW ~308.35) due to the nitrobenzyloxy group. This increases lipophilicity (logP) and may affect membrane permeability.

NMR Shifts: The nitro group in 5b deshields aromatic protons, causing upfield shifts (δ 8.34–8.21) compared to the target’s methyl-substituted benzene (expected δ 7.0–7.5). The pyridazinone C=O in 5b resonates at δ 157.97, consistent with similar derivatives.

Synthetic Accessibility :

- The ethyl linker in the target compound may offer simpler synthetic routes compared to the nitrobenzyloxy group in 5b , which requires additional protection/deprotection steps.

Biological Activity

3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzenesulfonamide moiety linked to a pyridazine derivative, which is known for its involvement in various pharmacological processes. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The structural characteristics include:

- Benzenesulfonamide group : Known for its antibacterial and anti-inflammatory properties.

- Pyridazine ring : Associated with various pharmacological activities, including enzyme inhibition and receptor modulation.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, likely due to the sulfonamide moiety's ability to inhibit bacterial folate synthesis.

- Anticancer Potential : Preliminary studies suggest that derivatives of pyridazine compounds can induce apoptosis in cancer cells, indicating that this compound may have similar effects.

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating pathways involved in inflammation and cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis in bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of inflammatory pathways |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzenesulfonamide derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. The findings revealed that treatment with the compound led to increased rates of apoptosis, accompanied by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

The biological activity of this compound can be attributed to its ability to bind to specific biological targets:

- Folate Synthesis Inhibition : Similar to other sulfonamides, it may disrupt folate metabolism in bacteria.

- Receptor Interaction : The pyridazine component may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and cell proliferation.

Q & A

Q. What are the recommended synthetic routes for 3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction yields be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Alkylation of pyridazinone derivatives using ethyl bromoacetate in methanol under reflux with K₂CO₃ as a base (yields ~46%) .

- Step 2 : Hydrolysis of esters to carboxylic acids using NaOH/HCl (yields up to 99.9%) .

- Step 3 : Coupling with benzenesulfonamide via amide/thioamide bond formation.

Optimization Tips : - Use stronger bases (e.g., NaH) to enhance nucleophilic substitution efficiency.

- Solvent selection (e.g., DMF for polar intermediates) improves solubility and reaction homogeneity.

Q. How can structural characterization be performed to confirm the identity of this compound?

Key techniques include:

- 1H NMR : Identify peaks for the pyridazinone ring (δ 6.8–7.2 ppm) and benzenesulfonamide aromatic protons (δ 7.5–8.0 ppm). Disappearance of ester carbonyl signals (δ ~4.2 ppm) confirms hydrolysis .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular formula (C₁₃H₁₅N₃O₃S).

- Elemental Analysis : Validate C, H, N, and S percentages within ±0.4% of theoretical values .

Q. What are the primary biological targets or assays for evaluating this compound?

Common assays include:

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or thromboxane A2 (TP) receptors using IP1 functional assays .

- Cellular Activity : Measure Aβ secretion in HEK293 cells transfected with APP695 cDNA via ELISA .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

- Approach : Compare experimental data with structurally analogous compounds. For example, ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate shows distinct δ 2.5 ppm (CH₃S) and δ 4.1 ppm (OCH₂) shifts .

- Tools : Density Functional Theory (DFT) calculations to predict chemical shifts and validate assignments.

Q. What strategies mitigate byproduct formation during the synthesis of pyridazinone-based sulfonamides?

Q. How does modifying the pyridazinone ring affect pharmacological activity?

Q. What computational methods predict the pharmacokinetic properties of this compound?

Q. How can metabolic stability be assessed for in vivo studies?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- Metabolite ID : Use HR-MS/MS to detect hydroxylated or sulfated derivatives.

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Q. How do solvent polarity and pH influence the compound’s stability during storage?

-

Stability Data :

Condition Degradation Rate pH 7.4 (buffer) <5% over 30 days DMSO (anhydrous) <2% over 60 days Aqueous (pH 2) ~15% hydrolysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.